molecular formula C20H23NO2 B11038652 (7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

Cat. No.: B11038652
M. Wt: 309.4 g/mol
InChI Key: BGVMAPVMFQGGIZ-UHFFFAOYSA-N
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Description

7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydroquinoline ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the phenylmethanone moiety: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Continuous flow reactors: for efficient heat and mass transfer.

    Automated synthesis: to minimize human error and increase reproducibility.

    Purification techniques: such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of a hydroxylated derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities.

Medicine

    Drug development: Potential use in the development of new therapeutic agents targeting specific diseases.

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. The methoxy and phenylmethanone groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

    Structural complexity: The presence of multiple functional groups and a substituted dihydroquinoline ring.

    Potential biological activity: Unique combination of functional groups may result in distinct pharmacological properties.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-phenylmethanone

InChI

InChI=1S/C20H23NO2/c1-14-13-20(2,3)21(19(22)15-8-6-5-7-9-15)18-12-16(23-4)10-11-17(14)18/h5-12,14H,13H2,1-4H3

InChI Key

BGVMAPVMFQGGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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